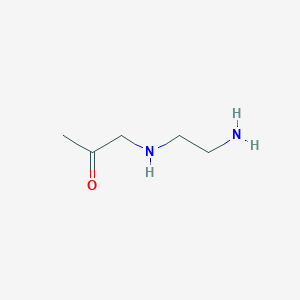
1-((2-Aminoethyl)amino)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Aminoethyl)amino)propan-2-one is an organic compound with the molecular formula C5H12N2O It is a derivative of propanone, where one of the hydrogen atoms is replaced by a 2-aminoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with propanone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle unreacted starting materials, making the production more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Aminoethyl)amino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((2-Aminoethyl)amino)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It serves as a catalyst or ligand in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-Aminoethyl)amino)propan-2-one involves its interaction with specific molecular targets. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
1-((2-Aminoethyl)amino)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Amino-2-methyl-1-propanol: Contains a methyl group instead of an ethyl group.
1-Amino-2-propanol: Lacks the additional aminoethyl group.
Uniqueness: 1-((2-Aminoethyl)amino)propan-2-one is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-(2-aminoethylamino)propan-2-one |
InChI |
InChI=1S/C5H12N2O/c1-5(8)4-7-3-2-6/h7H,2-4,6H2,1H3 |
InChI Key |
PALDRUBSYGXXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



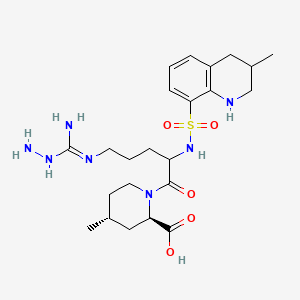
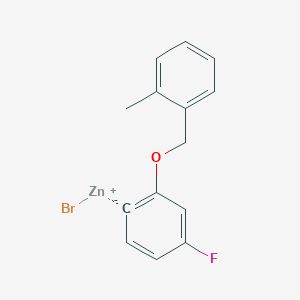
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
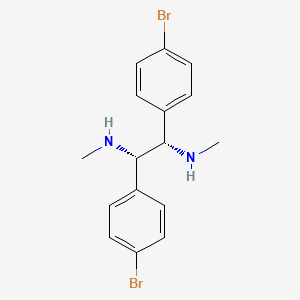
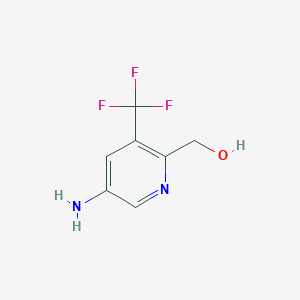
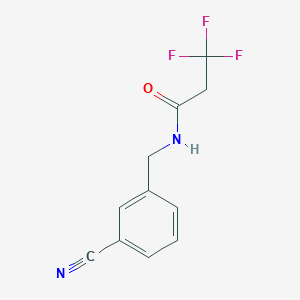
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
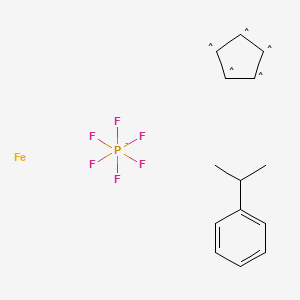

![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
